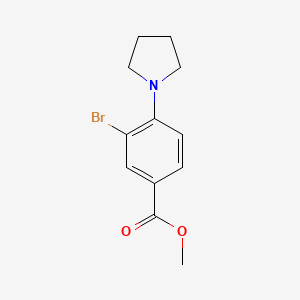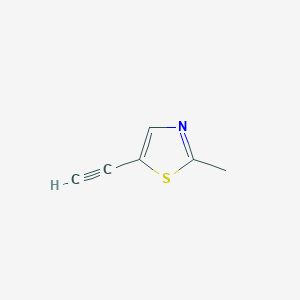![molecular formula C6H4ClN3O B11924784 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 7th position and a keto group at the 5th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with a nucleophile such as morpholine in a solvent mixture of dichloromethane and ethanol at room temperature . The reaction mixture is stirred for a few hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles.
Oxidation and Reduction: The keto group at the 5th position can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in oncology and infectious diseases.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The chlorine atom and keto group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can interfere with DNA synthesis, protein function, or cellular signaling, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroimidazo[1,2-a]pyrimidine
- 6-Chloroimidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyrazine
Uniqueness
7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it valuable in diverse research and industrial applications.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-6H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-2H,3H2 |
InChI Key |
MLTKXLFRYRSOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=NC=CN2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)




![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)




